molecular formula C5H6BrN3 B1512259 6-Bromopyridine-2,5-diamine CAS No. 1260850-28-9

6-Bromopyridine-2,5-diamine

Cat. No.: B1512259
CAS No.: 1260850-28-9
M. Wt: 188.03 g/mol
InChI Key: MAVOVYAOKTWFBH-UHFFFAOYSA-N
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Description

6-Bromopyridine-2,5-diamine is a chemical compound with the molecular formula C4H4BrN4. It is a derivative of pyridine, featuring bromine and amine groups at the 6th, 2nd, and 5th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common method is the reaction of pyridine with bromine in the presence of a catalyst, followed by subsequent amination reactions.

Industrial Production Methods: In an industrial setting, the production of 6-Bromopyridine-2,5-diamine may involve large-scale bromination and amination processes, often using continuous flow reactors to ensure efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: 6-Bromopyridine-2,5-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as ammonia (NH3) or alkyl halides.

Major Products Formed:

  • Oxidation: Formation of pyridine-N-oxide derivatives.

  • Reduction: Production of this compound derivatives with reduced amine groups.

  • Substitution: Introduction of different functional groups at the bromine or amine positions.

Scientific Research Applications

6-Bromopyridine-2,5-diamine has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

6-Bromopyridine-2,5-diamine is similar to other brominated pyridines and diamines, such as 2,3-Diamino-5-bromopyrazine. its unique combination of bromine and amine groups at specific positions on the pyridine ring sets it apart. This distinct structure can lead to different chemical reactivity and biological activity compared to other similar compounds.

Comparison with Similar Compounds

  • 2,3-Diamino-5-bromopyrazine

  • 3-{2-(5-bromothiazol-2-yl)diazenyl}-4-bromopyridine-2,6-diamine

  • Other brominated pyridines and diamines

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Properties

IUPAC Name

6-bromopyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-5-3(7)1-2-4(8)9-5/h1-2H,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVOVYAOKTWFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857599
Record name 6-Bromopyridine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260850-28-9
Record name 6-Bromopyridine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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